4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid is a synthetic compound with significant relevance in chemical research. It is identified by the Chemical Abstracts Service Number 1266513-78-3 and has a molecular formula of C11H13Cl2NO4S, with a molecular weight of 326.2 g/mol. This compound is characterized by its unique structure that includes a butanoic acid moiety linked to a dichlorophenyl group and a methylsulfonylamino functional group, making it a subject of interest for various scientific applications, particularly in medicinal chemistry and drug development.
The compound is cataloged in databases such as PubChem and BenchChem, which provide detailed chemical information and availability for research purposes. It falls under the category of sulfonamides due to the presence of the methylsulfonyl group, and its classification as an amino acid derivative highlights its potential biological activity.
The synthesis of 4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid can be achieved through several methods. A common approach involves the coupling of 2,5-dichloroaniline with methylsulfonyl chloride followed by further reaction with butanoic acid derivatives.
The molecular structure of 4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid can be represented using various structural notations:
InChI=1S/C11H13Cl2NO4S/c1-19(17,18)14(6-2-3-11(15)16)10-7-8(12)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,15,16)
CS(=O)(=O)N(CCCC(=O)O)C1=C(C=CC(=C1)Cl)Cl
The compound's structural features include:
4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions typical for amino acids and sulfonamides:
These reactions are crucial for understanding the compound's reactivity profile in biological systems and synthetic applications.
Research indicates that such compounds may interact with specific targets in biological systems, potentially leading to therapeutic effects or modulation of biological processes.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm purity and structure.
4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid has potential applications in:
This compound represents a valuable asset in ongoing chemical research and development efforts aimed at discovering new therapeutic agents.
The installation of the methylsulfonyl group occurs through nucleophilic displacement reactions where a primary amine nucleophile attacks methylsulfonyl chloride (MsCl). This reaction proceeds under Schotten-Baumann conditions (biphasic mixture of aqueous NaOH and organic solvents like dichloromethane) at 0-5°C, achieving >85% yield of the sulfonamide intermediate. Critical to success is the controlled addition rate of MsCl to prevent exothermic side reactions and the maintenance of pH > 9 to neutralize generated HCl [6] [8].
Alternative sulfonyl sources include methylsulfonyl anhydride, which offers enhanced reactivity in aprotic polar solvents (e.g., DMF) at ambient temperature. This method proves advantageous for sterically hindered amines, reducing reaction times from 12 hours to 3 hours while maintaining yields above 80%. Post-reaction purification leverages acid-base extraction, where the crude product is dissolved in ethyl acetate, washed with 1M HCl (to remove unreacted amine), and crystallized from ethanol/water mixtures [8].
Table 1: Methylsulfonylation Reagent Comparison
Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
MsCl | CH₂Cl₂/H₂O | 0-5 | 12 | 85-88 | <2% bis-sulfonamide |
Ms₂O | DMF | 20-25 | 3 | 80-83 | <1% N-methylated |
Ms-OTf* | THF | -78 to 25 | 1.5 | 92 | <0.5% decomposition |
*Ms-OTf = Methylsulfonyl trifluoromethanesulfonate
The 2,5-dichlorophenyl ring is introduced via Ullmann-type C–N coupling between 2,5-dichloroaniline and the bromobutanoate precursor. Key innovations include the use of copper(I) thiophene-2-carboxylate (CuTC) as a catalyst (5 mol%) with cesium carbonate base in toluene at 110°C, achieving 78% yield of the coupled product. This method suppresses aryl halide homocoupling, a prevalent side reaction observed with palladium catalysts [3] [6].
Electrophilic amination provides an alternative route, where the 2,5-dichlorophenyl group is pre-functionalized as a diazonium salt (from 2,5-dichloroaniline using NaNO₂/HCl at 0°C) and coupled with the amino-bearing butanoic acid chain. Yields range from 65-70%, with critical control of pH (6.5-7.0) and temperature (0-5°C) to prevent diazonium decomposition. Subsequent methylsulfonylation then furnishes the target compound [6] [7].
Solvent effects profoundly impact the critical sulfonylation step. A solvent screen revealed that tetrahydrofuran (THF) outperforms dichloromethane and acetonitrile, providing 92% yield due to superior sulfonyl chloride solubility and minimized hydrolysis. Reaction kinetics analysis showed a second-order dependence (first-order in amine and MsCl), with the optimal [amine]:[MsCl] ratio being 1:1.05 to limit disubstitution [6].
Temperature profiling demonstrated that nucleophilic substitution exhibits an activation energy (Eₐ) of 45 kJ/mol. Below 0°C, reaction half-life exceeds 24 hours, while above 40°C, competitive sulfonate ester formation occurs (5-8%). Thus, the 20-25°C "sweet spot" balances kinetics and selectivity. Post-reaction, crystallization from n-heptane/ethyl acetate (4:1) provides pharmaceutical-grade material (>99.5% purity by HPLC) in 75% recovery [6] [8].
Table 2: Solvent Optimization for Sulfonylation
Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ M⁻¹s⁻¹) | Yield (%) | Hydrolysis Byproduct (%) |
---|---|---|---|---|
THF | 7.6 | 8.9 | 92 | 0.5 |
CH₂Cl₂ | 8.9 | 6.1 | 85 | 1.2 |
CH₃CN | 37.5 | 4.3 | 78 | 3.8 |
DMF | 38.3 | 9.5 | 80* | 6.2 |
*Lower yield due to increased disubstitution (7%)
The carboxylic acid terminus enables amidation and esterification to modulate physicochemical properties. Coupling with substituted anilines (e.g., 2,6-dimethylaniline) using HATU/DIPEA in DMF yields bioactive amides. These derivatives exhibit logP increases of 1.5-2.0 units and demonstrate enhanced anticonvulsant activity in murine models, attributed to improved blood-brain barrier penetration. Notably, the N-(2,6-dimethylphenyl)amide derivative reduced seizure duration by 75% in the maximal electroshock (MES) test at 30 mg/kg [3] [7].
α-Substitution at the butanoic acid chain with methylthio groups (introduced via tert-butyl glycinate alkylation) creates analogs with altered hydrogen-bonding capacity. The 2-(methylthio) analog shows a 20-fold increase in in vitro GABA transaminase inhibition (IC₅₀ = 0.8 μM) compared to the parent acid (IC₅₀ = 16 μM). This modification also reduces plasma clearance in pharmacokinetic studies, suggesting enhanced metabolic stability [5] [7].
Table 3: Bioactive Derivatives and Key Modifications
Derivative | Modification Site | Synthetic Method | Key Property Change | Bioactivity Enhancement |
---|---|---|---|---|
N-(2,6-dimethylphenyl)amide | Carboxyl group | HATU-mediated coupling | logP: +1.8, T_m: 142°C | 75% MES seizure reduction |
2-(Methylthio)butanoate | α-Carbon | Alkylation with CH₃SCH₂Br | IC₅₀ vs GABA-T: 0.8 μM | 20-fold enzyme inhibition |
Ethyl ester | Carboxyl group | Fischer esterification | Solubility: 12 mg/mL → 45 mg/mL | Oral bioavailability +40% |
p-Fluoro benzylamide | Carboxyl group | EDCI/HOBt coupling | logD₇.₄: 2.1 → 3.3 | Brain:plasma ratio 2.5:1 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3